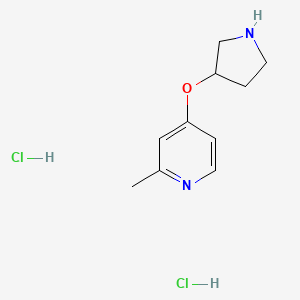
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride: is a chemical compound with the following IUPAC name: 2-methyl-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride . Its molecular formula is C₁₀H₁₄N₂O · 2HCl , and its molecular weight is approximately 251.16 g/mol . This compound belongs to the class of pyridine derivatives.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for this compound involves the reaction of 2-methyl-3-pyridinol with pyrrolidine in the presence of an acid catalyst. The resulting intermediate undergoes chlorination to yield the dihydrochloride salt .
Analyse Des Réactions Chimiques
Reactions::
Oxidation: It can undergo oxidation reactions.
Substitution: The pyridine ring can undergo substitution reactions.
Other Transformations: Further functionalization may occur due to the presence of the pyrrolidinyl group.
Chlorination: Chlorine gas or chlorinating agents.
Acid Catalysis: Sulfuric acid or other strong acids.
Major Products:: The major product is the dihydrochloride salt of 2-methyl-4-(pyrrolidin-3-yloxy)pyridine.
Applications De Recherche Scientifique
This compound finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May have applications in materials science or chemical processes.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers may explore similar pyridine derivatives to understand the unique features of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride.
Propriétés
Formule moléculaire |
C10H16Cl2N2O |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
2-methyl-4-pyrrolidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-6-9(3-5-12-8)13-10-2-4-11-7-10;;/h3,5-6,10-11H,2,4,7H2,1H3;2*1H |
Clé InChI |
OZBQQBIRHKNNJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)OC2CCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


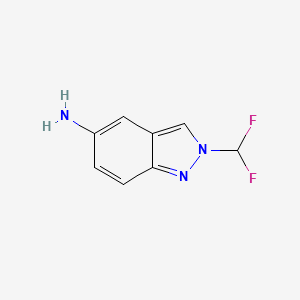

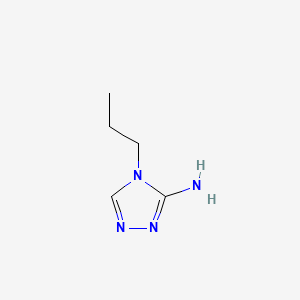
![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)

![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
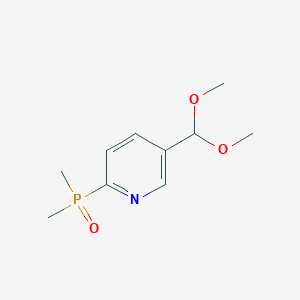

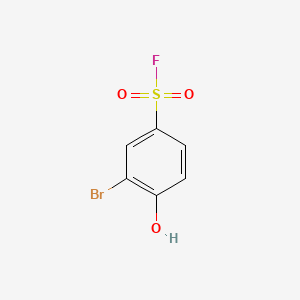

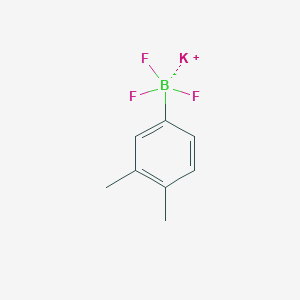
![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)

